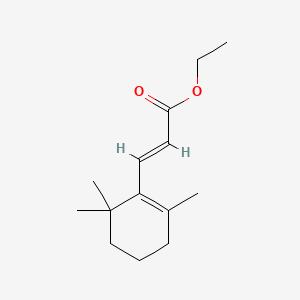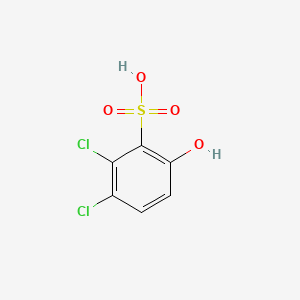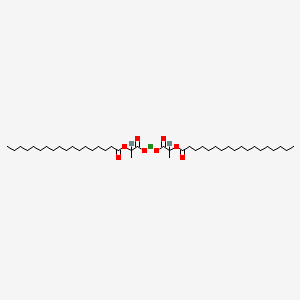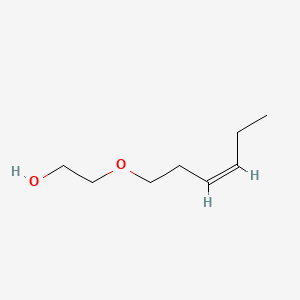
(Z)-2-(3-Hexenyloxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(3-Hexenyloxy)éthanol est un composé organique caractérisé par la présence d'un groupe hexényle lié à un groupe éthoxy. Ce composé est remarquable pour ses applications dans divers domaines, y compris la chimie, la biologie et l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (Z)-2-(3-Hexenyloxy)éthanol implique généralement la réaction du (Z)-3-hexén-1-ol avec l'oxyde d'éthylène dans des conditions contrôlées. La réaction est généralement effectuée en présence d'un catalyseur, tel qu'une base, pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle du (Z)-2-(3-Hexenyloxy)éthanol utilise souvent des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs industriels et de conditions réactionnelles optimisées pour garantir un rendement élevé et la pureté du produit.
Analyse Des Réactions Chimiques
Types de réactions
(Z)-2-(3-Hexenyloxy)éthanol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des aldéhydes ou des acides correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools correspondants.
Substitution : Le groupe éthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et lithium et le borohydrure de sodium sont généralement utilisés.
Substitution : Les réactions de substitution nécessitent souvent la présence d'un acide ou d'une base forte comme catalyseur.
Principaux produits formés
Oxydation : Aldéhydes et acides.
Réduction : Alcools.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
Applications de la recherche scientifique
(Z)-2-(3-Hexenyloxy)éthanol a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme unité de base pour des molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec diverses biomolécules.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles et comme précurseur du développement de médicaments.
Industrie : Utilisé dans la production de parfums, d'arômes et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du (Z)-2-(3-Hexenyloxy)éthanol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes et des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.
Applications De Recherche Scientifique
(Z)-2-(3-Hexenyloxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Z)-2-(3-Hexenyloxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
- (Z)-3-Hexényl acétate
- (Z)-3-Hexényl butyrate
- (Z)-3-(3-Hexenyloxy)-hexanal
Unicité
(Z)-2-(3-Hexenyloxy)éthanol est unique en raison de ses caractéristiques structurales spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter une réactivité, une stabilité et des interactions différentes avec les systèmes biologiques, ce qui le rend précieux pour des applications spécifiques dans la recherche et l'industrie.
Propriétés
Numéro CAS |
94088-27-4 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
2-[(Z)-hex-3-enoxy]ethanol |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-7-10-8-6-9/h3-4,9H,2,5-8H2,1H3/b4-3- |
Clé InChI |
QGOZUGDFQXKWJX-ARJAWSKDSA-N |
SMILES isomérique |
CC/C=C\CCOCCO |
SMILES canonique |
CCC=CCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


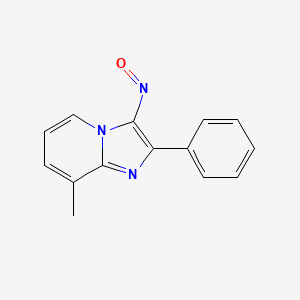

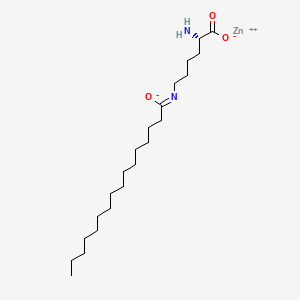
![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)
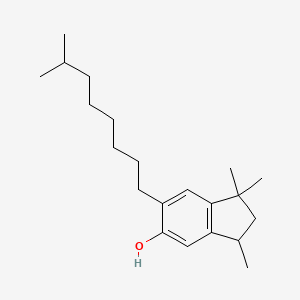
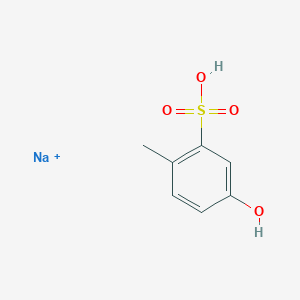
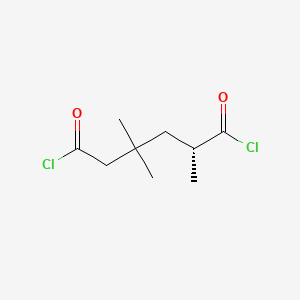

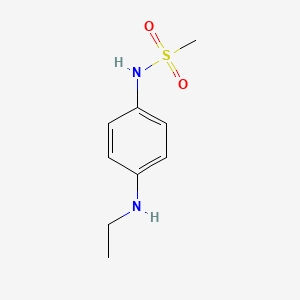
![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)
